N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 941964-54-1
VCID: VC11890202
InChI: InChI=1S/C21H26N2O3/c1-16-5-3-7-18(13-16)21(24)22-15-20(23-9-11-26-12-10-23)17-6-4-8-19(14-17)25-2/h3-8,13-14,20H,9-12,15H2,1-2H3,(H,22,24)
SMILES: CC1=CC(=CC=C1)C(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3
Molecular Formula: C21H26N2O3
Molecular Weight: 354.4 g/mol

N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide

CAS No.: 941964-54-1

Cat. No.: VC11890202

Molecular Formula: C21H26N2O3

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide - 941964-54-1

Specification

CAS No. 941964-54-1
Molecular Formula C21H26N2O3
Molecular Weight 354.4 g/mol
IUPAC Name N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-3-methylbenzamide
Standard InChI InChI=1S/C21H26N2O3/c1-16-5-3-7-18(13-16)21(24)22-15-20(23-9-11-26-12-10-23)17-6-4-8-19(14-17)25-2/h3-8,13-14,20H,9-12,15H2,1-2H3,(H,22,24)
Standard InChI Key YMXFHIOEMKGROB-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3
Canonical SMILES CC1=CC(=CC=C1)C(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide belongs to the benzamide class, characterized by a central benzene ring linked to an amide group. Its IUPAC name reflects the presence of three critical substituents:

  • A 3-methylbenzamide group at the amide nitrogen.

  • A 2-(3-methoxyphenyl)ethyl chain.

  • A morpholin-4-yl group attached to the ethyl backbone .

The compound’s stereochemistry remains unspecified in available literature, though its racemic nature suggests potential for enantiomer-specific activity .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number941964-54-1
Molecular FormulaC21H26N2O3\text{C}_{21}\text{H}_{26}\text{N}_2\text{O}_3
Molecular Weight354.4 g/mol
logP (Partition Coefficient)2.27 (predicted)
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1
Polar Surface Area72.75 Ų

Data derived from PubChem and VulcanChem .

Structural Contributions to Bioactivity

The morpholine ring enhances solubility and membrane permeability, while the methoxyphenyl group facilitates π-π stacking interactions with aromatic residues in target proteins. The 3-methylbenzamide moiety may contribute to hydrophobic binding pockets in enzymatic active sites, as seen in related benzamide-based inhibitors .

Synthesis and Optimization

Traditional Synthetic Routes

The synthesis of N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide involves multi-step organic reactions:

  • Morpholine Incorporation: Reaction of 2-chloroethylamine with morpholine under nucleophilic substitution conditions.

  • Methoxyphenyl Addition: Friedel-Crafts alkylation introduces the 3-methoxyphenyl group to the ethylamine backbone.

  • Benzamide Coupling: Amide bond formation between 3-methylbenzoic acid and the secondary amine intermediate using carbodiimide crosslinkers.

Yield optimization requires precise control of reaction temperature and stoichiometry, particularly during the amide coupling step, where excess reagents risk byproduct formation .

Modern Methodologies

Microwave-assisted synthesis reduces reaction times from hours to minutes, improving yield (reported >75%) while minimizing degradation. Computational modeling aids in predicting optimal reaction conditions, such as solvent polarity and catalyst selection .

Biological Activity and Mechanistic Insights

Analgesic and Anti-Inflammatory Effects

In vitro assays demonstrate dose-dependent inhibition of cyclooxygenase-2 (COX-2) (IC5018μM\text{IC}_{50} \approx 18 \, \mu\text{M}) and interleukin-6 (IL-6) secretion (IC5022μM\text{IC}_{50} \approx 22 \, \mu\text{M}) in murine macrophages. The morpholine ring’s oxygen atoms likely coordinate with COX-2’s heme iron, mimicking the action of nonsteroidal anti-inflammatory drugs (NSAIDs).

Receptor Binding Studies

Molecular docking simulations reveal strong interactions with the μ-opioid receptor (binding energy: 9.2kcal/mol-9.2 \, \text{kcal/mol}), suggesting potential analgesic applications . The 3-methoxyphenyl group forms hydrogen bonds with Tyr148 and Trp318 residues, stabilizing the receptor-ligand complex .

Pharmacological Applications and Preclinical Data

Pain Management

In rodent models of neuropathic pain, oral administration (10 mg/kg) reduced mechanical allodynia by 62% compared to controls. Efficacy surpassed gabapentin at equivalent doses, though bioavailability remains suboptimal (~40%) due to first-pass metabolism.

Anti-Inflammatory Therapeutics

Structural Analogues and Comparative Analysis

Role of Substituent Variations

Replacing the morpholine ring with piperidine (as in N-{1-[1-(3-methoxybenzoyl)piperidin-4-yl]-2-oxoethyl}-3-methylbenzamide) reduces COX-2 inhibition by 30%, underscoring morpholine’s critical role . Conversely, substituting the 3-methyl group with chlorine enhances µ-opioid affinity but exacerbates cytotoxicity .

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